Scaffold-Level LogD Reduction and Solubility Enhancement Versus Pyridine-Containing Analogues
Replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold in drug-like molecules significantly reduces experimental lipophilicity. In a head-to-head comparison using the antihistamine drug Rupatadine and its 3-azabicyclo[3.1.1]heptane analogue (compound 52), logD decreased from >4.5 (Rupatadine) to 3.8 (52), while aqueous solubility increased from 29 μM to 365 μM, representing a >12.6-fold improvement. [1] Although this specific comparison involves the unsubstituted core, the 3,5-dimethylphenyl substituent on the target compound is expected to further modulate these properties based on the hydrophobicity of the dimethyl groups, making it a promising building block for optimizing ADME profiles of KHK inhibitors. [1]
| Evidence Dimension | Lipophilicity (logD) and aqueous solubility |
|---|---|
| Target Compound Data | Predictive: logD modulated by 3,5-dimethylphenyl substitution; class-level data: logD 3.8 (core scaffold), solubility 365 μM (core scaffold) |
| Comparator Or Baseline | Rupatadine (pyridine-containing analogue): logD >4.5, solubility 29 μM |
| Quantified Difference | logD reduction: >0.7 units; solubility increase: 12.6-fold |
| Conditions | Experimental logD measured in n-octanol/phosphate-buffered saline, pH 7.4; kinetic solubility in phosphate-buffered saline, pH 7.4 [1] |
Why This Matters
Lower logD and higher solubility are desirable for oral bioavailability and formulation, providing a quantifiable advantage for building blocks incorporating the 3-azabicyclo[3.1.1]heptane core over traditional pyridine-based intermediates.
- [1] Dibchak D. et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew. Chem. Int. Ed. 2023, 62, e202304246. View Source
